molecular formula C24H29F3N2O3S B4772208 2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4772208
M. Wt: 482.6 g/mol
InChI Key: QBNNZGZDGVINDA-UHFFFAOYSA-N
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Description

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the sulfonamide bond: This is achieved by reacting a sulfonyl chloride with an amine under basic conditions.

    Acylation: The resulting sulfonamide is then acylated using an appropriate acylating agent to introduce the acetamide moiety.

    Cyclohexyl group introduction: The cyclohexyl group is introduced via a substitution reaction, often using a cyclohexyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Celecoxib: A sulfonamide-based drug used as a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its complex structure, which combines multiple functional groups

Properties

IUPAC Name

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N2O3S/c1-16-13-17(2)23(18(3)14-16)33(31,32)29(19-9-5-4-6-10-19)15-22(30)28-21-12-8-7-11-20(21)24(25,26)27/h7-8,11-14,19H,4-6,9-10,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNNZGZDGVINDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
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2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
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2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
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2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
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2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
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2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide

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